3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

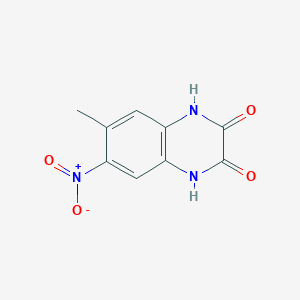

“3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Gastric Acid Antisecretory Activity

Compounds structurally related to 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide have been synthesized and evaluated for their gastric acid antisecretory activity. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which share a similarity in structural moieties, demonstrated significant antisecretory activity against histamine-induced gastric acid secretion. This highlights their potential as therapeutic agents for conditions requiring the reduction of gastric acid secretion (Ueda et al., 1991).

Anticonvulsant Properties

Another field of application is in the development of anticonvulsant drugs. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have been synthesized and demonstrated to be active in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. This suggests the potential of structurally related compounds, including this compound, for the treatment of epilepsy and generalized seizures (Idris et al., 2011).

Pharmacokinetics and Metabolism in Preclinical Studies

Understanding the pharmacokinetics and metabolism of compounds is crucial for drug development. For example, the study of S-1, a selective androgen receptor modulator, in rats revealed insights into its absorption, clearance, and metabolic pathways. This kind of research is essential for predicting the behavior of structurally related compounds, including this compound, in biological systems and for optimizing their pharmacological profiles (Wu et al., 2006).

Molecular Docking and Cyclooxygenase-2 Inhibition

The synthesis of compounds with specific structural features, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and their molecular docking studies to understand interaction with cyclooxygenase-2 enzyme, indicate the importance of these molecules in designing anti-inflammatory drugs. Although these compounds did not exhibit potent cyclooxygenase inhibition, their structural analysis through molecular docking provides valuable insights for future modifications to enhance biological activity (Al-Hourani et al., 2016).

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Specific safety and hazard information for “3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is not available in the current resources.

Zukünftige Richtungen

Tetrazole and its derivatives continue to attract much attention in medicinal chemistry due to their wide range of applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods, exploring new applications, and improving our understanding of their biological activities and mechanisms of action.

Wirkmechanismus

Target of Action

The primary targets of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide are currently unknown

Mode of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to participate in a variety of chemical reactions and interactions with biological targets.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The specific pathways affected would depend on the targets of this compound, which are currently unknown.

Eigenschaften

IUPAC Name |

3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBVNZUUONRIPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2398083.png)

![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)

![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)

![2-Chloro-N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]acetamide](/img/structure/B2398093.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2398096.png)